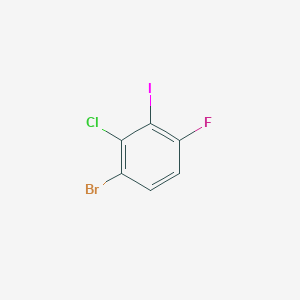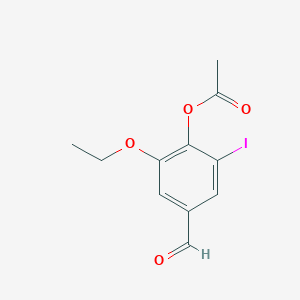
3-Bromo-2-chloro-6-fluoroiodobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-chloro-6-fluoroiodobenzene is a chemical compound with the molecular formula C6H2BrClFI . It is used in various chemical reactions and has a molecular weight of 335.34 .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2-chloro-6-fluoroiodobenzene consists of a benzene ring substituted with bromine, chlorine, fluorine, and iodine atoms . The InChI code for this compound is 1S/C6H2BrClFI/c7-3-1-2-4 (9)6 (10)5 (3)8/h1-2H .Physical And Chemical Properties Analysis
3-Bromo-2-chloro-6-fluoroiodobenzene is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Vibrational Spectra and Electronic States
One application of halobenzene derivatives, such as 3-Bromo-2-chloro-6-fluoroiodobenzene, is in the study of their vibrational spectra and electronic states. Research shows that halobenzene cations exhibit distinct vibrational spectra in their ground and excited electronic states, providing valuable data for understanding the molecular dynamics and electronic structures of halogenated benzenes. These findings have implications for spectroscopic applications and the study of molecular ionization processes (Kwon, Kim, & Kim, 2002).
Photoreactions with Cyclopentene
Another application involves the photoreactions of halogenobenzenes with cyclopentene. Studies demonstrate that chloro-, bromo-, and iodo-benzenes can react with cyclopentene to produce products derived from insertion into the C–halogen bond. This reaction type, previously unknown in this series, opens new pathways for the synthesis of complex organic compounds and has potential applications in materials science and organic synthesis (Bryce-smith, Dadson, & Gilbert, 1980).
Interaction with Other Molecules
The interaction of halobenzene derivatives with other molecules, such as methane, fluoroform, chloroform, and bromoform, has been extensively studied. These interactions offer insights into the stabilization energies, potential energy surfaces, and hydrogen bonding capabilities of halobenzenes. Such studies are critical for designing new materials and understanding the fundamental properties of halogenated compounds (Keefe & Isenor, 2008).
Triazidation and Cross-linking Applications
3-Bromo-2-chloro-6-fluoroiodobenzene and similar compounds can undergo triazidation, leading to the formation of triazidobenzenes. These compounds have potential applications as photoactive cross-linking reagents in polymer chemistry, providing a route to new materials with unique properties. Such reactions also highlight the compound's role in organic synthesis and the photochemical preparation of novel organic magnetic materials (Chapyshev & Chernyak, 2013).
Emission Spectra by Electron Impact
The study of the emission spectra of aromatic halides, including compounds like 3-Bromo-2-chloro-6-fluoroiodobenzene, by controlled electron impact offers insights into the electronic excitation processes. These studies have applications in developing new spectroscopic methods and understanding the electronic properties of halogenated aromatic compounds (Ogawa, Tsuji, Toyoda, & Ishibashi, 1973).
Wirkmechanismus
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302+H312+H332;H319;H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes serious eye irritation and may cause respiratory irritation . Precautionary statements include P260;P312;P280, advising to avoid breathing dust/fume/gas/mist/vapors/spray, call a POISON CENTER/doctor if you feel unwell, and wear protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-bromo-2-chloro-4-fluoro-3-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFI/c7-3-1-2-4(9)6(10)5(3)8/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRXVVVHKJRXELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)I)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-chloro-6-fluoroiodobenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[(2R)-2-[[5-(4-Chlorophenyl)-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoyl]amino]benzamide](/img/structure/B2695010.png)



![2,4-dichloro-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2695015.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione](/img/structure/B2695017.png)
![2-(4-fluorophenoxy)-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]acetamide](/img/structure/B2695019.png)

![N-[(2-hydroxyquinolin-4-yl)methyl]-N,2-dimethyl-5-(4-nitrophenyl)furan-3-carboxamide](/img/structure/B2695021.png)
![N-[2-(1,4-Dioxan-2-yl)ethyl]but-2-ynamide](/img/structure/B2695022.png)


![1-methyl-2-(4-((3-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2695028.png)
![3-[4-(2-Chlorophenyl)piperazin-1-yl]propan-1-amine](/img/structure/B2695029.png)